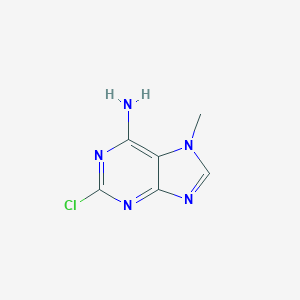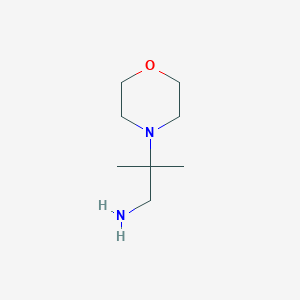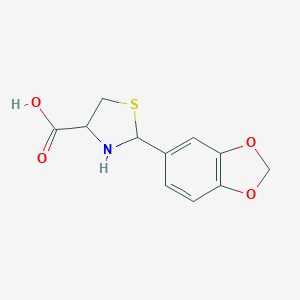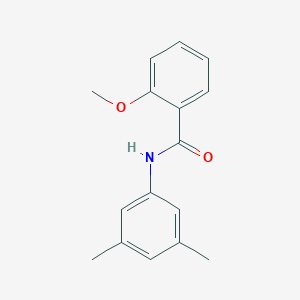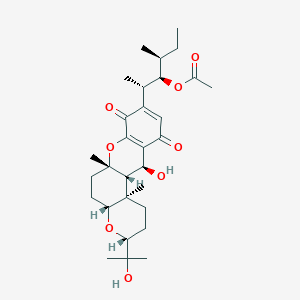
Epicochlioquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epicochlioquinone A: is an organic heterotetracyclic compound that is isolated from the fermentation broth of the fungus Stachybotrys bisbyi SANK 17777 . It is known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism . The compound has a complex structure, featuring a decahydropyrano[3,2-a]xanthene-8,11-dione core with various substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Epicochlioquinone A involves the fermentation of Stachybotrys bisbyi SANK 17777 . The fermentation broth is extracted and purified to isolate the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. The large-scale fermentation of Stachybotrys bisbyi and subsequent extraction and purification using techniques like HPLC would be essential steps .
Chemical Reactions Analysis
Types of Reactions: Epicochlioquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols .
Scientific Research Applications
Epicochlioquinone A has several scientific research applications:
Mechanism of Action
Epicochlioquinone A exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) . This enzyme plays a critical role in cholesterol absorption in the intestine and cholesterol ester formation in the liver and peripheral tissues . By inhibiting ACAT, this compound reduces cholesterol absorption and promotes the regression of arterial lesions by inhibiting lipid accumulation .
Comparison with Similar Compounds
Cochlioquinone A: A stereoisomer of Epicochlioquinone A, known for its nematocidal activity.
17-Methoxycochlioquinone A: Another related compound with similar structural features.
11-O-Methyl-epi-cochlioquinone A: A derivative with modifications at specific positions.
Uniqueness: this compound is unique due to its specific stereochemistry and potent inhibitory effect on acyl-CoA:cholesterol acyltransferase . Its ability to significantly reduce cholesterol absorption and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
147384-57-4 |
|---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aS,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |
InChI Key |
UWSYUCZPPVXEKW-UDLMDNSSSA-N |
SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Synonyms |
cochlioquinone A epi-cochlioquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


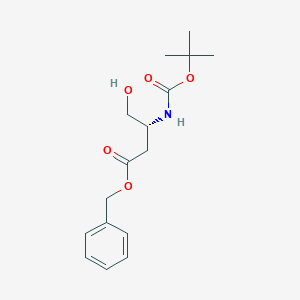

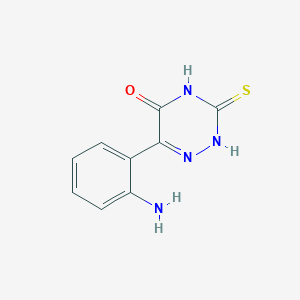
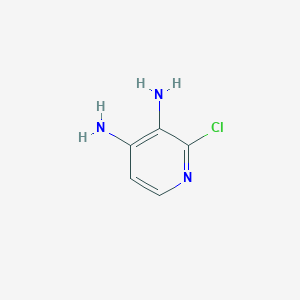
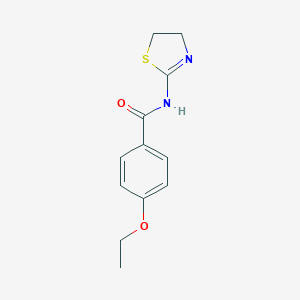
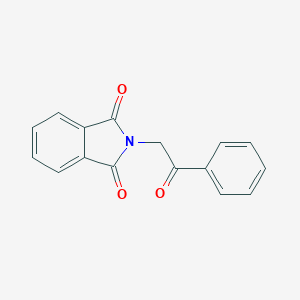
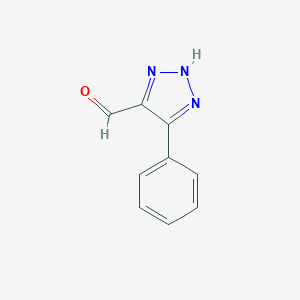
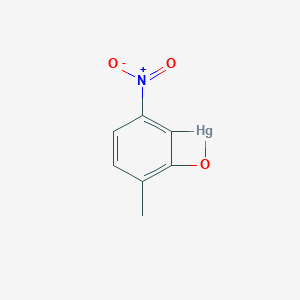

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
